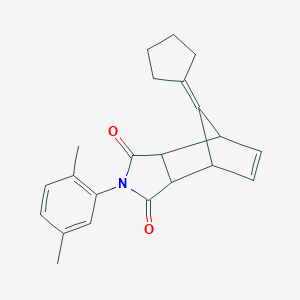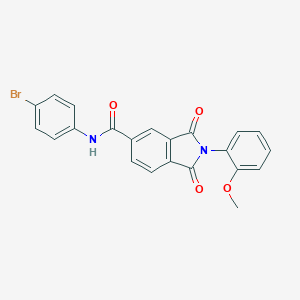
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines cyclopentylidene and dimethylphenyl groups with a tetrahydro-methanoisoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include cyclopentanone, 2,5-dimethylbenzaldehyde, and other reagents that facilitate the formation of the desired structure. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate its interactions with biological molecules.
Medicine: Research into its potential therapeutic effects, including its activity against specific diseases or conditions.
Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved in its mechanism of action can vary depending on the context of its use, such as its therapeutic effects or its role in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-cyclopentylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Uniqueness
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and its tetrahydro-methanoisoindole core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C22H23NO2 |
|---|---|
Molekulargewicht |
333.4g/mol |
IUPAC-Name |
10-cyclopentylidene-4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C22H23NO2/c1-12-7-8-13(2)17(11-12)23-21(24)19-15-9-10-16(20(19)22(23)25)18(15)14-5-3-4-6-14/h7-11,15-16,19-20H,3-6H2,1-2H3 |
InChI-Schlüssel |
FTDFAQZXFNEJEE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCC5 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B393141.png)
![4-{3-(biphenyl-4-yl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B393143.png)
![ethyl 2-benzylidene-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393144.png)
![2-{4-[(4-chloroanilino)carbonyl]phenyl}-N-(4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B393146.png)
![Ethyl 2-(3-chloro-4-fluoroanilino)-2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B393148.png)
![3-{[4-(acetylamino)benzoyl]hydrazono}-N-(1-adamantyl)butanamide](/img/structure/B393150.png)
![3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B393152.png)
![4-{[(3E)-3-{2-[(2-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B393153.png)

![5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B393155.png)
![(4-Bromo-2-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B393156.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B393159.png)
![5-[(2,2-dimethylpropanoyl)amino]-N~1~,N~3~-bis[3-(3-oxo-3-phenyl-1-propenyl)phenyl]isophthalamide](/img/structure/B393161.png)
![3-[(4-methoxybenzoyl)hydrazono]-N-(2-methoxybenzyl)butanamide](/img/structure/B393163.png)
